Sub-Nanomolar Potency Against Recombinant Human NAAA: Head-to-Head with Reference Inhibitors
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate inhibits recombinant human NAAA with an IC50 of 7 nM in HEK293 cell lysates after 30 min incubation, as quantified by UPLC/MS analysis [1][2]. This places it among the most potent NAAA inhibitors reported, comparable to the β-lactone ARN 077 (IC50 7 nM) , and substantially more potent than the non-covalent inhibitor ARN19689 (IC50 42 nM) and the tool compound ARN726 (IC50 73 nM) . A separate assay using a 10-min preincubation protocol reported IC50 values of 22–23 nM [3].
| Evidence Dimension | NAAA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 7 nM (recombinant human NAAA, 30 min, UPLC/MS); 22–23 nM (human NAAA, HEK293, 10 min preincubation) |
| Comparator Or Baseline | ARN 077: IC50 7 nM; ARN19689: IC50 42 nM; ARN726: IC50 73 nM; NAAA-IN-2: IC50 50 nM |
| Quantified Difference | ~1-fold vs ARN 077; ~6-fold more potent than ARN19689; ~10-fold more potent than ARN726; ~7-fold more potent than NAAA-IN-2 |
| Conditions | Recombinant human NAAA heterologously expressed in HEK293 cells; fluorogenic substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA) |
Why This Matters
Procurement of this specific compound ensures access to single-digit nanomolar NAAA inhibition, a potency tier achieved by only a small subset of known inhibitors, critical for experiments where maximal target engagement and PEA elevation are required.
- [1] BindingDB. BDBM50151154. IC50 7 nM. Inhibition of recombinant human NAAA expressed in HEK293 cells after 30 mins by UPLC/MS analysis. View Source
- [2] BindingDB. BDBM50151055. IC50 22 nM. Inhibition of recombinant human NAAA expressed in HEK293 cells after 30 mins by UPLC/MS analysis. View Source
- [3] BindingDB. BDBM50151154. IC50 23 nM. Inhibition of human NAAA, HEK293 cells, 10 min preincubation, PAMCA substrate. View Source
